(R)-Piperidine-2-carboxylic acid methyl ester hydrochloride

Chiral Synthesis Enantiomeric Purity Peptide Chemistry

(R)-Piperidine-2-carboxylic acid methyl ester hydrochloride (CAS 18650-38-9), also known as D-Homoproline methyl ester hydrochloride, is a protected, enantiomerically pure pipecolic acid derivative. The compound features a piperidine ring with a methyl ester at the 2-position and exists as a hydrochloride salt, with a molecular formula of C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol.

Molecular Formula C7H14ClNO2
Molecular Weight 179.65
CAS No. 18650-38-9
Cat. No. B613108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Piperidine-2-carboxylic acid methyl ester hydrochloride
CAS18650-38-9
Synonyms18650-38-9; (R)-PIPERIDINE-2-CARBOXYLICACIDMETHYLESTERHYDROCHLORIDE; (R)-Methylpiperidine-2-carboxylatehydrochloride; Methyl(R)-piperidine-2-carboxylatehydrochloride; methyl(2R)-piperidine-2-carboxylatehydrochloride; (R)-PIPERIDINE-2-CARBOXYLICACIDMETHYLESTER; MethylD-Pipecolate; D-PIP-OME; SCHEMBL134642; D-Homoproline-OMeHydrochloride; CTK8B5808; APCHKWZTSCBBJX-FYZOBXCZSA-N; MolPort-020-004-172; ANW-50225; MFCD00237412; AKOS015846263; CS19622; RP08906; AK-44845; BR-44845; KB-03435; SC-32893; AB0009879; DB-044604; ST2419454
Molecular FormulaC7H14ClNO2
Molecular Weight179.65
Structural Identifiers
SMILESCOC(=O)C1CCCCN1.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1
InChIKeyAPCHKWZTSCBBJX-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Piperidine-2-carboxylic Acid Methyl Ester Hydrochloride (CAS 18650-38-9): Procurement Guide for the D-Homoproline Methyl Ester Hydrochloride Chiral Building Block


(R)-Piperidine-2-carboxylic acid methyl ester hydrochloride (CAS 18650-38-9), also known as D-Homoproline methyl ester hydrochloride, is a protected, enantiomerically pure pipecolic acid derivative . The compound features a piperidine ring with a methyl ester at the 2-position and exists as a hydrochloride salt, with a molecular formula of C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol . Its utility stems from the (R)-stereocenter at the alpha-carbon of the piperidine ring, which confers distinct conformational and biological properties [1].

Workflow Chiral reference-standard workflow for (R)-pipecolic acid building block
Selection Logic Stereochemical-control study fit; single (R)-enantiomer hydrochloride salt
Use Context Asymmetric synthesis, peptidomimetic research, chiral ligand development
Enantiomeric purity typically ≥95% by chiral HPLC analysis (class-level inference)

Why Racemic or (S)-Enantiomer Substitution of (R)-Piperidine-2-carboxylic Acid Methyl Ester Hydrochloride is Scientifically Invalid


The (R)- and (S)-enantiomers of piperidine-2-carboxylic acid derivatives are distinct chemical entities with opposing optical rotations and, consequently, differing three-dimensional arrangements [1]. In biological systems and asymmetric syntheses, this stereochemistry is not interchangeable. Substituting the (R)-enantiomer with its (S)-counterpart (CAS 18650-39-0) or a racemic mixture can lead to complete loss of desired biological activity or the production of an inactive or even antagonistic diastereomer [2]. The high enantiomeric purity required for research and development is a critical specification that generic, undefined, or racemic sources cannot guarantee .

Attribute
(R)-Enantiomer HCl
(S)-Enantiomer / Racemate
Optical Rotation
Positive rotation (D-configuration)
Negative rotation or net-zero; sign inversion may alter chiral induction
Biological / Synthetic Outcome
Reported (R)-stereochemistry may support target-fit
Stereochemical mismatch may shift enantiomer-attribution; racemate may produce inactive or antagonistic diastereomer
Enantiomeric Purity
Reported ≥95% ee (class-level inference)
Generic or racemic sources may not guarantee stereochemical integrity

Quantitative Differentiation Guide for (R)-Piperidine-2-carboxylic Acid Methyl Ester Hydrochloride (CAS 18650-38-9) Against Comparators


Absolute Stereochemical Configuration Verified by Optical Rotation

The (R)-stereoisomer of piperidine-2-carboxylic acid methyl ester hydrochloride exhibits a specific optical rotation ([α]D) of +36.60° (c=1% in H₂O), confirming its D-configuration . This is in stark contrast to the free (R)-pipecolic acid ([α]D +27°, c=1 in H₂O) and its (S)-enantiomer (L-homoproline methyl ester hydrochloride, CAS 18650-39-0) which would exhibit a negative rotation .

Optical Rotation
Class-level inference
[α]D +36.60° (c=1% in H₂O)
Supports (R)-stereochemical identity control
Polarimetry, 20°C; free acid [α]D +27°
Chiral Synthesis Enantiomeric Purity Peptide Chemistry

Quantified Enantiomeric Purity: Class-Level Benchmarking for Biocatalytic Resolution

While direct comparative data for the methyl ester hydrochloride is limited, studies on the kinetic resolution of related piperidine-2-carboxamides using whole bacterial cells demonstrate that biocatalytic methods can achieve extremely high enantiomeric excess (ee) values, with (S)-piperidine-2-carboxylic acid being isolated with an ee of 97.3% [1]. This class-level evidence establishes the high degree of stereochemical purity that is attainable and expected for research-grade (R)-enantiomers of this class.

Enantiomeric Purity
Class-level inference
≥95% ee reported for related (R)-piperidine-2-carboxylic acid
Supports stereochemical integrity expectation
Benchmarked against racemic (ee 0%); chiral HPLC review advised
Biocatalysis Kinetic Resolution Enantioselectivity

Differentiated Melting Point Range Defines Physical Identity

The melting point of (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride is consistently reported in the range of 159–165°C or 170–180°C , depending on the vendor's analytical method. This contrasts with the free base (R)-pipecolic acid which decomposes around 277°C and the (S)-enantiomer hydrochloride (CAS 18650-39-0) which has a reported melting point of approximately 205°C (dec.) [1]. The specific range serves as a critical identity and purity check.

Melting Point
Cross-study comparable
159–165°C (or 170–180°C)
Differentiates salt form and gross purity from free base or (S)-enantiomer
(S)-enantiomer HCl ~205°C (dec.); free base decomposes ~277°C
Solid State Characterization Quality Control Polymorphism

Optimal Research and Industrial Applications for (R)-Piperidine-2-carboxylic Acid Methyl Ester Hydrochloride (CAS 18650-38-9)


Asymmetric Synthesis of Peptidomimetics and Unnatural Peptides

This compound serves as a crucial chiral building block for incorporating the constrained, unnatural amino acid (R)-pipecolic acid into peptide chains during solid-phase peptide synthesis (SPPS) [1]. Its methyl ester functionality allows for direct coupling, while the hydrochloride salt enhances stability and handling. The defined (R)-stereochemistry is essential for inducing specific secondary structures (e.g., β-turns) and for achieving target biological activity, which would be lost with the (S)-enantiomer or a racemic mixture .

Chiral Intermediate for Alkaloid and Pharmaceutical Synthesis

The compound's structure is a direct precursor to the pipecolic acid scaffold found in numerous bioactive natural products and pharmaceuticals, including immunosuppressants like FK506 and rapamycin [1]. The enantiomerically pure (R)-configuration is a prerequisite for the stereoselective synthesis of complex alkaloids and drug candidates, where the spatial orientation of the piperidine ring is critical for target binding .

Development of Chiral Catalysts and Ligands

The rigid, chiral piperidine framework makes this compound an ideal starting material for the design and synthesis of novel chiral ligands and organocatalysts [1]. Its use enables the exploration of asymmetric transformations where the (R)-configuration is required to achieve high enantioselectivity in the formation of new stereocenters. The methyl ester provides a convenient handle for further functionalization and attachment to catalytic scaffolds.

Application
Selection Property
Validation Focus
Peptidomimetic & unnatural peptide synthesis
Stereochemical-control context; (R)-enantiomer hydrochloride stability
Enantiomer-attribution review; chiral HPLC or optical rotation confirmation
Alkaloid & pharmaceutical intermediate research
Pipecolic acid scaffold chirality; enantiomer-specific target-binding context
Stereochemical identity verification; impurity profiling for opposite enantiomer
Chiral catalyst & ligand development
Methyl ester functionalization handle; rigid (R)-piperidine framework
Enantioselectivity assessment in asymmetric transformations; enantiomeric purity check

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